(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Dopamine D2 receptor Enantioselectivity Acetylcholine release

(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide (CAS 220640-10-8), also known as (R)-2-amino-7-hydroxytetralin hydrobromide, is a chiral primary aminotetralin bearing a phenolic hydroxyl group at C7 and an unsubstituted primary amine at C2. It belongs to the 2-aminotetralin class, a privileged scaffold in G-protein-coupled receptor (GPCR) ligand design.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B11866546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=C2)O.Br
InChIInChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1
InChIKeyJEVIHIXTYLDDSK-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol Hydrobromide (CAS 220640-10-8) Is a Critical Chiral Aminotetralin for Neuropharmacology & Drug Synthesis


(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide (CAS 220640-10-8), also known as (R)-2-amino-7-hydroxytetralin hydrobromide, is a chiral primary aminotetralin bearing a phenolic hydroxyl group at C7 and an unsubstituted primary amine at C2. It belongs to the 2-aminotetralin class, a privileged scaffold in G-protein-coupled receptor (GPCR) ligand design [1]. The hydrobromide salt form enhances aqueous solubility and long-term stability relative to the free base, rendering it suitable for reproducible in vitro pharmacology and as a stoichiometrically well-defined intermediate for further N-alkylation or N-acylation reactions . The (R) absolute configuration at C7 is critical: in the 7-hydroxy-2-aminotetralin series, dopaminergic agonist activity resides predominantly in the (2R)-enantiomer, unlike the 5-hydroxy series where the (2S)-configuration is the active form [1].

Why Racemic 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol or the (S)-Enantiomer Cannot Replace the (R)-Enantiomer in Dopamine Receptor Pharmacology


Substituting the racemate or the (S)-enantiomer for the (R)-configured compound introduces uncontrolled variables that undermine experimental reproducibility and synthetic fidelity. In the 7-hydroxy-2-aminotetralin series, the (2R)-enantiomer is the sole pharmacologically active form at the dopamine D2 receptor; the (2S)-enantiomer is essentially inactive in this system [1]. This stereochemical requirement is opposite to that of the 5-hydroxy series, meaning enantiomeric identity cannot be inferred from positional isomeric analogs [1]. Furthermore, as a primary amine, this compound serves as a downstream chiral building block in N-alkylation chemistries [2]; using the wrong enantiomer propagates stereochemical errors into the final drug substance, potentially yielding an inactive or antagonistic product at β3-adrenergic receptors and other GPCR targets [2].

Head-to-Head Quantitative Evidence Supporting Selection of (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol Hydrobromide Over Analogs


Enantioselective Dopamine D2 Receptor Functional Activity: (2R) vs. (2S) Configuration in 7-Hydroxy-2-aminotetralins

In the 7-hydroxy-2-aminotetralin (7-OH-AT) series, functional dopamine D2 agonist activity on electrically evoked [3H]acetylcholine release from rat striatal slices resides exclusively in the (2R)-enantiomers. The (2S)-enantiomers are inactive in this assay. This stereochemical preference was established in a systematic comparative study of monohydroxyaminotetralin positional isomers and enantiomers [1]. Critically, this pattern is reversed in the 5-hydroxy series, where the (2S)-enantiomers are the active forms, demonstrating that stereochemical preference is positional-isomer-dependent and cannot be predicted a priori [1].

Dopamine D2 receptor Enantioselectivity Acetylcholine release

Dopamine D2L and D3 Receptor Binding Affinity of the 7-Aminotetralin Scaffold: Quantitative Ki Data

The racemic 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol (7-amino-2-hydroxytetralin) exhibits high affinity for human dopamine D2L and D3 receptors in radioligand competition assays. Against [3H]N-0437 at D2L receptors expressed in CHO-K1 cells, the Ki is 3.30 nM. Against [3H]spiperone at D3 receptors expressed in CHO-K1 cells, the Ki is 5.10 nM [1]. A separate assay using [3H]spiperone at D2L receptors yields a Ki of 78 nM, consistent with the known agonist-preferring nature of the [3H]N-0437 radioligand versus the antagonist-preferring [3H]spiperone [1]. While these data are for the racemate, the enantioselectivity established by Seiler & Markstein (1984) [2] predicts that the (R)-enantiomer accounts for the entirety of the observed D2 affinity, implying a sub-5 nM D2 Ki for the (R)-enantiomer alone.

Dopamine D2L receptor Dopamine D3 receptor Binding affinity

Enantiomer-Specific Optical Rotation as an Identity and Enantiopurity Quality Control Parameter

The (R)- and (S)-enantiomers of 2-amino-7-hydroxytetralin are readily distinguished by specific optical rotation measurements, providing a simple and definitive quality control (QC) parameter for procurement and in-house verification. The (R)-enantiomer (free base) exhibits [α]D²⁰ = +85° to +95° (c = 0.5, methanol) . The (S)-enantiomer exhibits [α]D²⁰ = −85° to −95° under identical conditions . This large-magnitude, opposite-sign rotation enables unambiguous identity confirmation and enantiomeric excess estimation by polarimetry, without requiring chiral HPLC method development.

Chiral purity Optical rotation Quality control

Chiral Intermediate Requirement for Phenylethanolaminotetraline β3-Adrenergic Agonists

(R)-2-Amino-7-hydroxytetralin is the essential chiral starting material for the synthesis of 7-substituted phenylethanolaminotetralines, a class of potent and selective β3-adrenergic receptor agonists with applications in gastrointestinal motility disorders and metabolic diseases [1]. The stereochemistry at the 2-position of the tetralin ring is directly translated to the final drug substance; the (R)-configuration at the amine-bearing carbon is required for agonist activity at β3-adrenoceptors [REFS-1, REFS-2]. In contrast, the (S)-enantiomer produces the diastereomer that is inactive or antagonistic at β3 receptors, as demonstrated by the stringent stereochemical requirements of the 'gut-specific' phenylethanolaminotetralins [3].

β3-Adrenergic receptor Chiral intermediate Drug synthesis

Dopamine Uptake Inhibition: Functional Distinction Between 7-Aminotetralin Primary Amine and N,N-Dipropyl Congeners

7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (7AHN) has been characterized as a dopamine uptake inhibitor in rat striatal tissue , distinguishing it mechanistically from its N,N-dipropyl-substituted analog 7-OH-DPAT, which functions primarily as a direct dopamine D3/D2 receptor agonist [1]. This functional divergence—transporter inhibition versus direct receptor agonism—highlights that the primary amine (R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol and its N,N-dialkylated derivatives are not interchangeable tool compounds, despite sharing a common aminotetralin scaffold.

Dopamine transporter Uptake inhibition Primary amine

Optimal Research and Procurement Scenarios for (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol Hydrobromide


Enantioselective Dopamine D2/D3 Receptor SAR Studies Requiring Stereochemically Pure Primary Amine Scaffolds

In structure-activity relationship (SAR) programs exploring dopamine D2/D3 receptor pharmacophores, (R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide provides the active enantiomer of the 7-OH-aminotetralin primary amine scaffold. As demonstrated by Seiler & Markstein (1984), the (2R)-enantiomer is the sole pharmacologically active form at D2 receptors; the (S)-enantiomer is inactive [1]. Procurement of enantiopure (R)-compound, verified by specific optical rotation ([α]D²⁰ = +85° to +95°), ensures that D2/D3 binding assays report true affinity values uncontaminated by inactive enantiomer, and that subsequent N-alkylation chemistry yields products with predictable stereochemical SAR .

Synthesis of Phenylethanolaminotetraline-Derived β3-Adrenergic Receptor Agonists

This compound is the mandatory chiral starting material for synthesizing 7-substituted phenylethanolaminotetralines—potent, gut-selective β3-adrenoceptor agonists with therapeutic potential in irritable bowel syndrome and metabolic disorders [2]. Patent US 5,159,103 explicitly describes (R)-2-amino-7-hydroxytetraline as the key intermediate; the (R)-configuration at the amine-bearing carbon is essential for the final drug's agonist activity, with the (S)-enantiomer yielding inactive or antagonistic products [2]. The hydrobromide salt form offers advantages in stoichiometric control during N-acylation or N-alkylation steps compared to the free base.

Dopamine Transporter Presynaptic Pharmacology and Uptake Inhibition Assays

For investigators studying presynaptic dopamine transporter (DAT) function, (R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol offers a primary amine chemical probe with documented dopamine uptake inhibitory activity in rat striatal tissue . This is mechanistically distinct from the N,N-dipropyl-substituted analog 7-OH-DPAT, which acts as a direct D3/D2 receptor agonist rather than a transporter inhibitor [3]. Researchers seeking to isolate transporter-mediated presynaptic effects from direct postsynaptic receptor activation should select the primary amine (R)-enantiomer, not the tertiary amine congeners.

Chiral Purity Reference Standard for Enantiomeric Excess Determination in Aminotetralin Synthesis

With well-characterized specific optical rotation values [(R): +85° to +95°; (S): −85° to −95° in methanol], the (R)-enantiomer serves as a reliable reference standard for polarimetric determination of enantiomeric excess in aminotetralin synthetic products . The large magnitude of rotation and opposite sign between enantiomers enables rapid, column-free QC verification of chiral purity during scale-up synthesis, complementing chiral HPLC methods and reducing analytical burden in process development.

Quote Request

Request a Quote for (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.